2-Amino-2-methyl-pentan-3-OL

Description

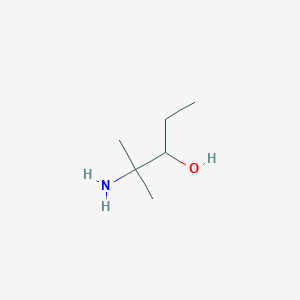

Structure

2D Structure

3D Structure

Properties

CAS No. |

89585-20-6 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-amino-2-methylpentan-3-ol |

InChI |

InChI=1S/C6H15NO/c1-4-5(8)6(2,3)7/h5,8H,4,7H2,1-3H3 |

InChI Key |

NFZHDQFMWNCLMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Methyl Pentan 3 Ol and Its Enantiomers

Chemo- and Diastereoselective Synthesis of Racemic 2-Amino-2-methyl-pentan-3-OL

The synthesis of the racemic form of this compound can be achieved through several reliable methods that focus on creating the correct connectivity of atoms without controlling the stereochemistry at the two adjacent chiral centers.

Reductive Amination Pathways for Amino Alcohol Synthesis

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a logical precursor would be the corresponding α-amino ketone, 2-amino-2-methyl-pentan-3-one. However, a more direct pathway involves the reductive amination of a suitable keto-alcohol precursor.

The reaction is generally performed as a one-pot procedure where the carbonyl compound, ammonia (B1221849) (as the amine source), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over metals like nickel, platinum, or palladium. wikipedia.orgmasterorganicchemistry.com The pH of the reaction is often maintained in a weakly acidic range to facilitate imine formation without compromising the reducing agent.

A representative reductive amination pathway is outlined below:

| Precursor | Reagents | Product |

| 2-hydroxy-2-methyl-pentan-3-one | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN or H₂/Raney Ni) | Racemic this compound |

The key advantage of this method is its operational simplicity and the use of readily available starting materials.

Approaches via Nitroalkene Intermediates

An alternative strategy for synthesizing amino alcohols involves the use of nitroalkane precursors. The Henry reaction, or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com To synthesize this compound, 2-nitropropane (B154153) can be reacted with propanal in the presence of a base (like DBU or KOH) to form the nitro alcohol intermediate, 2-methyl-2-nitro-pentan-3-ol. mdpi.com

This nitro alcohol can then be reduced to the target amino alcohol. The reduction of the nitro group to an amine can be accomplished using various reagents, most commonly catalytic hydrogenation with catalysts such as Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C). researchgate.net This two-step sequence provides a reliable route to vicinal amino alcohols.

Table 1: Synthesis via Nitroalkene Intermediate

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | Henry Reaction | 2-Nitropropane, Propanal, Base (e.g., DBU, KOH) | 2-Methyl-2-nitro-pentan-3-ol |

| 2 | Reduction | H₂, Raney Ni or Pd/C | Racemic this compound |

This pathway is particularly useful due to the versatility of the Henry reaction and the efficiency of nitro group reductions.

Multi-Step Conversions from Protected Precursors and Amino Acid Derivatives

More elaborate syntheses can construct the carbon skeleton from smaller, functionalized pieces, often employing protecting groups to mask reactive sites. For instance, a derivative of the amino acid alanine (B10760859) could serve as a starting point. N-protected L-alanine can be converted into a suitable electrophile or nucleophile to build the pentane (B18724) backbone.

One conceptual approach involves the conversion of N-protected alanine into an α-amino ketone. This can be followed by a Grignard reaction. For example, reacting an N-protected alanine methyl ester with an excess of ethylmagnesium bromide could, in principle, form the tertiary alcohol after subsequent reduction of an intermediate ketone. However, a more controlled method involves the reaction of a Grignard reagent with an N-protected α-amino aldehyde or Weinreb amide derived from alanine.

A plausible synthetic sequence is:

Protect the amino group of L-alanine (e.g., as a Boc or Cbz derivative).

Convert the carboxylic acid to a Weinreb amide.

React the Weinreb amide with ethylmagnesium bromide to form the α-amino ketone, N-protected-2-amino-pentan-3-one.

Introduce the final methyl group via another Grignard reaction (e.g., with methylmagnesium bromide) or an alternative alkylation.

Remove the protecting group to yield the final product.

Enantioselective Synthesis of (R)- and (S)-2-Amino-2-methyl-pentan-3-OL

Accessing the individual enantiomers of this compound requires stereocontrolled synthetic methods. These strategies aim to create the two chiral centers with a specific, predictable three-dimensional arrangement.

Asymmetric Reduction Strategies of α-Amino Ketones

One of the most direct routes to enantiomerically enriched amino alcohols is the asymmetric reduction of a prochiral α-amino ketone. nih.gov The precursor, 2-amino-2-methyl-pentan-3-one, can be reduced to form either the (2S, 3R), (2R, 3S), (2S, 3S), or (2R, 3R) stereoisomer, depending on the facial selectivity of the reducing agent.

Modern catalysis offers powerful tools for this transformation. Transition metal catalysts featuring chiral ligands are highly effective. For example, ruthenium (Ru) or iridium (Ir) complexes with chiral diphosphine ligands (like BINAP) or diamine ligands (like DPEN) can hydrogenate ketones with high enantioselectivity. nih.govresearchgate.net

Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source. mdpi.com This method is renowned for its high enantioselectivity in the reduction of a wide range of ketones. mdpi.comwikipedia.org

Table 2: Asymmetric Reduction of 2-(Protected-amino)-2-methyl-pentan-3-one

| Catalyst System | Type of Reduction | Expected Outcome |

| (S)-Tol-BINAP/ (R)-DMAPEN-Ru complex | Asymmetric Hydrogenation | High enantio- and diastereoselectivity for one set of isomers. nih.gov |

| Chiral Oxazaborolidine (CBS Catalyst) + BH₃ | Catalytic Borane Reduction | High enantioselectivity, predictable based on catalyst stereochemistry. mdpi.com |

| MsDPEN–Cp*Ir catalyst | Asymmetric Transfer Hydrogenation | High enantioselectivity under mildly acidic conditions. |

The choice of protecting group on the nitrogen atom can significantly influence the stereochemical outcome of the reduction.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries are a prime example and are widely used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org

To synthesize a specific stereoisomer of this compound, one could start with an oxazolidinone derived from a readily available amino alcohol. This auxiliary is first acylated, for instance, with propionyl chloride to form an N-propionyl imide. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then be diastereoselectively alkylated. Subsequent removal of the auxiliary by hydrolysis or reduction yields an enantiomerically enriched carboxylic acid or alcohol, which can be further converted to the target amino alcohol.

Another powerful auxiliary is pseudoephedrine. nih.gov When used to form an amide, it can direct the diastereoselective alkylation of the α-carbon with high efficiency, including the formation of quaternary carbon centers. nih.gov

Table 3: Conceptual Chiral Auxiliary Approach

| Auxiliary | Key Reaction Step | Intermediate | Final Steps |

| Evans Oxazolidinone | Diastereoselective aldol reaction of the boron enolate with propanal. | N-Acyl imide adduct with two new stereocenters. | Auxiliary removal (e.g., via LiBH₄ reduction) and further functional group manipulation. |

| Pseudoephedrine | Diastereoselective alkylation of the α-carbon of an N-propionyl pseudoephedrine amide. | α-alkylated amide. | Auxiliary cleavage to yield a chiral carboxylic acid or alcohol, followed by conversion to the amino alcohol. |

These methods are highly effective for establishing stereochemistry but require a multi-step sequence, including attachment and removal of the auxiliary. wikipedia.orgnih.gov

Biocatalytic Approaches to Enantiopure Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov Enzymes, such as lipases and dehydrogenases, are frequently employed for the kinetic resolution of racemic amino alcohols or the asymmetric reduction of prochiral ketones to produce enantiomerically enriched alcohols. nih.govresearchgate.net

In the context of producing enantiopure amino alcohols, enzymatic kinetic resolution (EKR) is a widely adopted strategy. This technique relies on the differential reaction rate of a chiral catalyst, typically a lipase, with the two enantiomers of a racemic substrate. u-szeged.hu For instance, in the lipase-catalyzed N-acylation of a racemic amino alcohol, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. u-szeged.humdpi.com The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (e.e.). mdpi.com The choice of enzyme, acyl donor, and solvent can significantly influence both the reaction rate and the enantioselectivity. u-szeged.hu

Directed evolution of enzymes has further expanded the scope of biocatalysis, allowing for the development of tailor-made biocatalysts with enhanced activity, selectivity, and stability for specific substrates. nih.gov This approach has been successfully used to improve the enantioselectivity of ketoreductase enzymes for the synthesis of chiral alcohols. researchgate.net

Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for Beta-Amino Alcohol Synthesis

A significant advancement in the synthesis of β-amino alcohols involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgnih.govacs.org This method provides a modular and efficient route to a diverse range of β-amino alcohols bearing vicinal stereocenters. nih.govacs.org The reaction proceeds through a radical-polar crossover mechanism, where an α-amino radical is generated from the imine rather than a ketyl radical from the aldehyde. organic-chemistry.orgacs.org

A key feature of this methodology is the multifunctional role of the chiral chromium catalyst, which is responsible for: nih.gov

Chemoselective single-electron reduction of the imine.

Rapid radical interception to prevent undesired side reactions.

Chemo- and stereoselective addition to the aldehyde.

This catalytic system demonstrates broad substrate compatibility, tolerating a variety of functional groups on both the aldehyde and imine coupling partners. organic-chemistry.org The choice of the N-sulfonyl group on the imine is crucial for modulating reactivity and achieving high stereoselectivity. acs.org This approach addresses the challenges of both chemoselectivity and stereoselectivity often encountered in the synthesis of vicinal amino alcohols. organic-chemistry.orgnih.gov

Ring-Opening Reactions of Epoxides or Aziridines for Amino Alcohol Synthesis

The ring-opening of strained three-membered rings, such as epoxides and aziridines, is a classical and widely utilized strategy for the synthesis of β-amino alcohols. nih.govclockss.orgscielo.org.mxrroij.com This approach involves the nucleophilic attack of an amine on an epoxide or an oxygen-containing nucleophile on an aziridine (B145994).

The reaction of epoxides with amines is a particularly common method for producing β-amino alcohols. scielo.org.mxrroij.comorganic-chemistry.org These reactions can be catalyzed by various acids or Lewis acids to enhance reactivity and control regioselectivity. rroij.comorganic-chemistry.org The regioselectivity of the ring-opening is influenced by steric and electronic factors of the epoxide, as well as the reaction conditions. rroij.com For unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. rroij.com

Similarly, the ring-opening of aziridines with oxygen nucleophiles, such as water or alcohols, can yield β-amino alcohols. nih.govmdpi.com The reactivity of the aziridine ring is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl or Cbz group. nih.govclockss.org The regioselectivity of aziridine ring-opening can be controlled by the choice of catalyst and nucleophile. nih.gov For instance, a strategy involving the intramolecular ring-opening of aziridines with a pendant silanol (B1196071) has been developed for the synthesis of vicinal amino alcohols. nih.gov

Resolution Techniques for Racemic this compound

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining enantiopure compounds. For this compound, several resolution techniques can be employed.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers of chiral amines and carboxylic acids. libretexts.org This technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

These differences in physical properties allow for the separation of the diastereomeric salts by methods like fractional crystallization. libretexts.org Once the diastereomers are separated, the individual enantiomers of the amino alcohol can be recovered by treating the separated salts with a base to neutralize the chiral acid. libretexts.org The success of this method depends on the availability of a suitable chiral resolving agent that forms well-defined crystalline salts with the racemate. Commonly used chiral acids for this purpose include tartaric acid and its derivatives. libretexts.org

Chromatographic Resolution Methods, including Chiral HPLC Limitations

Chromatographic techniques are powerful tools for the separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for both analytical and preparative-scale enantioseparation. nih.govmdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. mdpi.comresearchgate.net The choice of CSP and the mobile phase composition are crucial for achieving successful separation. sigmaaldrich.com For amino alcohols, CSPs that can engage in hydrogen bonding and dipole-dipole interactions are often effective. nih.gov

While chiral HPLC is a versatile technique, it has some limitations. The loading capacity of chiral columns can be limited, which may be a drawback for large-scale preparative separations. researchgate.net Additionally, the cost of chiral stationary phases and the solvents used in the mobile phase can be high. Method development can also be time-consuming, as it often requires screening of different columns and mobile phases to find the optimal conditions for a specific separation. mdpi.com

Enzymatic Kinetic Resolution of Amino Alcohols

Enzymatic kinetic resolution (EKR) is a highly efficient method for resolving racemic amino alcohols. u-szeged.hunih.gov As mentioned in the biocatalytic synthesis section, this technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer at a much higher rate than the other. u-szeged.humdpi.commdpi.com

In a typical EKR of a racemic amino alcohol, the enzyme catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be separated by conventional methods such as chromatography or extraction. The choice of the acylating agent, such as an activated ester, can significantly impact the efficiency of the resolution. u-szeged.hu

The key advantages of EKR include the high enantioselectivity often achieved, the mild and environmentally friendly reaction conditions, and the potential for high yields of the desired enantiomer. researchgate.netnih.gov The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity, with higher E-values indicating a more efficient resolution. mdpi.com

| Method | Description | Key Advantages | Limitations |

| Biocatalytic Approaches | Use of enzymes (e.g., lipases, dehydrogenases) for asymmetric synthesis or kinetic resolution. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Substrate specificity of enzymes, potential for low reaction rates. |

| Cr-Catalyzed Coupling | Asymmetric cross aza-pinacol coupling of aldehydes and imines using a chiral chromium catalyst. organic-chemistry.orgnih.govacs.org | Modular, efficient, broad substrate scope, high stereoselectivity. nih.govacs.org | Use of a transition metal catalyst, may require specific N-sulfonyl imines. acs.org |

| Ring-Opening Reactions | Nucleophilic ring-opening of epoxides with amines or aziridines with oxygen nucleophiles. nih.govscielo.org.mxrroij.com | Well-established methodology, access to a wide range of amino alcohols. rroij.com | Regioselectivity can be a challenge, may require catalysts. rroij.comnih.gov |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. libretexts.org | Classical and effective method, applicable to various scales. | Requires a suitable and available chiral resolving agent, can be labor-intensive. |

| Chiral Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. nih.govmdpi.com | High separation efficiency, applicable to a wide range of compounds. nih.gov | Limited loading capacity for preparative scale, high cost of CSPs and solvents. researchgate.net |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer from a racemic mixture. u-szeged.hunih.gov | High enantioselectivity, mild conditions, potential for high yields. researchgate.netnih.gov | Theoretical maximum yield of 50% for one enantiomer, requires separation of product and remaining substrate. |

Stereochemical Investigations and Absolute Configuration Determination of 2 Amino 2 Methyl Pentan 3 Ol

Chirality and Isomeric Forms of 2-Amino-2-methyl-pentan-3-OL

The molecular structure of this compound, with the IUPAC name 2-amino-2-methylpentan-3-ol, contains two chiral centers. nih.gov Chirality arises at the C2 and C3 positions of the pentane (B18724) backbone. The C2 carbon is bonded to an amino group, a methyl group, the C3 carbon, and the C1 carbon (part of an ethyl group). The C3 carbon is bonded to a hydroxyl group, a hydrogen atom, the C2 carbon, and an ethyl group.

The presence of two stereocenters means that the compound can exist as a total of four possible stereoisomers (2ⁿ, where n=2). These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The pairs are classified as diastereomers of each other, meaning they are stereoisomers that are not mirror images. The stereochemical descriptors (R/S) are assigned to each chiral center based on the Cahn-Ingold-Prelog priority rules.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| Isomer 1 | R | R | Enantiomer of (2S, 3S) |

| Isomer 2 | S | S | Enantiomer of (2R, 3R) |

| Isomer 3 | R | S | Enantiomer of (2S, 3R) |

| Isomer 4 | S | R | Enantiomer of (2R, 3S) |

This table presents the theoretically possible stereoisomers based on the two chiral centers in the molecule.

Determination of Absolute Configuration via X-ray Crystallography of this compound Derivatives

X-ray crystallography is considered the most definitive method for determining the absolute configuration of chiral molecules. nih.gov The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. thieme-connect.de For small organic molecules like this compound, which may be difficult to crystallize on their own, the formation of derivatives is a common strategy. nih.gov

The process typically involves reacting the amino alcohol with a chiral resolving agent or a heavy-atom-containing reagent to form a crystalline diastereomeric salt or derivative. The presence of an atom with a known absolute configuration or a heavy atom that produces a significant anomalous dispersion effect allows for the unambiguous determination of the unknown stereocenters in the molecule of interest. thieme-connect.deresearchgate.net If a suitable single crystal is obtained, the resulting diffraction pattern can be used to generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom and thus its absolute stereochemistry. researchgate.net Although specific crystallographic data for derivatives of this compound are not widely reported, this method remains the gold standard for such determinations. nih.govthieme-connect.de

Spectroscopic Methods for Assigning Stereochemistry (e.g., VCD, ORD, CD)

Chiroptical spectroscopic methods, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (CD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. rsc.orgresearchgate.net These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.orgbruker.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. wikipedia.organr.fr It is exceptionally sensitive to the three-dimensional structure and conformation of a molecule. rsc.orgwikipedia.org The absolute configuration is typically determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, often using Density Functional Theory (DFT). rsc.orgd-nb.info This combination of experimental and theoretical approaches has become a reliable tool for stereochemical assignment. cecam.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.net For molecules like this compound, which lack a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable CD spectrum. The resulting spectrum, particularly the sign of the Cotton effects, can then be related to the absolute configuration of the stereocenters.

Table 2: Comparison of Chiroptical Spectroscopic Methods

| Technique | Spectral Range | Transitions Probed | Key Advantage | Requirement |

| VCD | Infrared | Vibrational | Provides rich 3D structural information without derivatization. wikipedia.org | Requires comparison with quantum chemical calculations. rsc.org |

| ORD | UV-Visible | Electronic | Can be used even away from absorption bands. | Often complex spectra (multiple Cotton effects). |

| CD | UV-Visible | Electronic | More direct interpretation of Cotton effects than ORD. | Often requires a chromophore near the stereocenter. zu.edu.pk |

Chiral Derivatization for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot distinguish between enantiomers. To overcome this, chiral derivatizing agents (CDAs) are employed to convert a pair of enantiomers into a pair of diastereomers. tcichemicals.comethernet.edu.et These diastereomers have distinct physical properties and, crucially, different NMR spectra. diva-portal.org

For an amino alcohol like this compound, both the amino and hydroxyl groups can be targeted for derivatization. A common CDA for alcohols is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.net The reaction of the chiral alcohol with the (R)- and (S)-enantiomers of the CDA produces two distinct diastereomeric esters.

The principle relies on the magnetic anisotropy of the CDA, which influences the chemical shifts of the protons in the substrate part of the newly formed diastereomer. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the two diastereomers, a spatial model can be constructed, and the absolute configuration of the original alcohol can be determined. tcichemicals.com Similarly, chiral agents can be used to form amides with the amino group, allowing for stereochemical analysis via ¹H or ¹⁹F NMR. acs.org

Advanced Spectroscopic and Mechanistic Characterization of 2 Amino 2 Methyl Pentan 3 Ol

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformational Analysis of 2-Amino-2-methyl-pentan-3-OL

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The number of peaks corresponds to the number of non-equivalent proton sets, and the integration of these peaks reveals the ratio of protons in each set. savemyexams.com Spin-spin coupling, observed as splitting of peaks into patterns like doublets, triplets, and quartets, provides information about the number of protons on adjacent carbon atoms (the n+1 rule). savemyexams.comstudymind.co.uk

The expected signals for this compound would include:

A triplet for the terminal methyl group (-CH₃) of the ethyl moiety, coupled to the adjacent methylene (B1212753) group.

A quartet for the methylene group (-CH₂-) of the ethyl moiety, coupled to the adjacent methyl group.

A singlet for the two equivalent methyl groups attached to the C2 carbon.

A multiplet for the proton on the C3 carbon, which is bonded to the hydroxyl group.

Broad singlets for the hydroxyl (-OH) and amine (-NH₂) protons. These signals can undergo deuterium (B1214612) exchange and their chemical shifts are often concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and its bonding to electronegative atoms like oxygen and nitrogen.

Conformational Analysis: The spatial arrangement of atoms, or conformation, of this compound is influenced by the rotation around its single bonds. Intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly influence the preferred conformation. researchgate.net NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the most stable conformers in solution. auremn.org.br For instance, the magnitude of vicinal coupling constants (³J) can help determine the dihedral angles between adjacent protons, offering clues to the molecule's three-dimensional structure. smolecule.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and data from analogous structures.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | -CH₃ (ethyl) | ~0.9 | Triplet (t) | ~10-15 |

| C2 | -CH₂- (ethyl) | ~1.4-1.6 | Quartet (q) | ~25-35 |

| C3 | -CH(OH)- | ~3.3-3.7 | Multiplet (m) | ~70-78 |

| C4 | -C(NH₂)- | - | - | ~55-65 |

| C5, C6 | -C(CH₃)₂ | ~1.0-1.2 | Singlet (s) | ~20-30 |

| OH | -OH | Variable (broad) | Singlet (s) | - |

| NH₂ | -NH₂ | Variable (broad) | Singlet (s) | - |

Mass Spectrometric Fragmentation Pathways of this compound and Its Adducts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the fragmentation is primarily dictated by the presence of the amino and hydroxyl functional groups.

The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound (molecular weight 117.19 g/mol ), α-cleavage can occur in two primary ways:

Cleavage of the C2-C3 bond: This is the most likely fragmentation pathway. It involves the loss of the ethyl-alcohol radical (•CH(OH)CH₂CH₃) to form a stable iminium cation with a mass-to-charge ratio (m/z) of 58. This fragment, corresponding to [C₃H₈N]⁺, is often the base peak in the mass spectrum of similar amino alcohols.

Cleavage of a C1-C2 bond: Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 102.

Alcohols also undergo characteristic fragmentation, including α-cleavage and dehydration. libretexts.org

α-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the oxygen atom can occur. For this compound, cleavage between C3 and C4 would lead to a fragment at m/z 73, corresponding to the loss of an aminomethyl radical.

Dehydration: The elimination of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would produce a radical cation peak at m/z 99 (117 - 18). libretexts.org

The resulting mass spectrum is a composite of these fragmentation pathways, with the relative intensities of the fragment ions providing clues to the stability of the ions and radicals formed.

Table 2: Predicted Major Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 102 | [C₅H₁₂NO]⁺ | Loss of •CH₃ (α-cleavage) |

| 99 | [C₆H₁₃N]⁺• | Dehydration (Loss of H₂O) |

| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of •C(CH₃)₂NH₂) |

| 59 | [C₃H₇O]⁺ | α-Cleavage (Loss of •CH(CH₃)NH₂) |

| 58 | [C₃H₈N]⁺ | α-Cleavage (Loss of •CH(OH)CH₂CH₃) - Likely Base Peak |

Infrared and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding in this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra arise from the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes.

For this compound, the key functional groups are the hydroxyl (-OH), the primary amine (-NH₂), and the alkyl C-H bonds.

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding. acs.org

N-H Stretching: A primary amine group (-NH₂) typically shows two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring deformation of the primary amine group results in a band around 1590-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the secondary alcohol appears in the 1050-1150 cm⁻¹ range.

Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (the lone pairs on oxygen and nitrogen) allows for significant intra- and intermolecular hydrogen bonding in this compound. mdpi.com These interactions cause shifts in the vibrational frequencies, particularly a lowering of the O-H and N-H stretching frequencies and a broadening of the corresponding bands in the IR spectrum. researchgate.net Raman spectroscopy complements IR by providing strong signals for non-polar bonds, offering a more detailed view of the hydrocarbon backbone.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl (-CH₃, -CH₂-) | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

This compound is a saturated aliphatic amino alcohol. It lacks chromophores—conjugated systems or functional groups with π-electrons—that typically absorb light in the 200-800 nm range. researchgate.net Therefore, it is not expected to exhibit significant absorption in a standard UV-Vis spectrum.

The only possible electronic transitions for this molecule are:

n → σ (n to sigma-star) transitions:* These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding σ* orbital. These transitions are generally of low intensity and occur at very short wavelengths, typically below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers. researchgate.net

Consequently, the UV-Vis spectrum of this compound would likely only show "end absorption," where the absorbance begins to rise at the low-wavelength limit of the instrument's range. This lack of significant absorption makes UV-Vis spectroscopy less useful for the structural characterization of this specific compound compared to other spectroscopic methods.

Computational Elucidation of Spectroscopic Parameters for this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful means to predict and interpret the spectroscopic properties of molecules. researchgate.net By creating a theoretical model of this compound, it is possible to calculate various parameters that can be directly compared with experimental data.

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure(s) by performing a geometry optimization. This process identifies low-energy conformers, including those stabilized by intramolecular hydrogen bonds.

NMR Chemical Shift Calculation: Once the geometry is optimized, the NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.com Comparing the calculated shifts with experimental data can confirm peak assignments and validate the proposed structure. nih.gov Discrepancies between calculated and experimental values can often point to specific conformational or solvent effects.

Vibrational Frequency Calculation: DFT methods can also calculate the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental IR and Raman spectra. researchgate.net This comparison aids in the assignment of complex spectral bands and provides a deeper understanding of the nature of the molecular vibrations.

Electronic Transition Calculation: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima in a UV-Vis spectrum. For this compound, these calculations would confirm that the primary electronic transitions occur at high energies (short wavelengths). researchgate.net

By combining computational predictions with experimental results, a more complete and robust characterization of this compound can be achieved.

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2 Amino 2 Methyl Pentan 3 Ol

Amine Functional Group Reactivity in 2-Amino-2-methyl-pentan-3-OL

The primary amine group in this compound is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to reactions with a variety of electrophiles.

The nucleophilic nitrogen of this compound readily reacts with acylating and alkylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through a reaction with an acid chloride or an acid anhydride (B1165640). This nucleophilic acyl substitution results in the formation of a stable amide derivative. For instance, reacting this compound with acetyl chloride would yield N-(2-methyl-3-hydroxypentan-2-yl)acetamide. These reactions are fundamental in peptide synthesis and the modification of amine-containing compounds. openstax.org

Alkylation: The amine group can also be alkylated by reaction with alkyl halides. masterorganicchemistry.com This is a nucleophilic substitution reaction where the amine acts as the nucleophile, displacing the halide from the alkylating agent. ksu.edu.sa The reaction can proceed in a stepwise manner, potentially leading to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. youtube.com Polyalkylation can be a limitation in these reactions. youtube.com

Table 1: Examples of Amine Acylation and Alkylation

| Reaction Type | Reactant | Reagent Example | Product Functional Group |

|---|---|---|---|

| Acylation | This compound | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | This compound | Methyl Iodide (CH₃I) | Secondary Amine |

The reaction of this compound with aldehydes or ketones showcases the interplay between its amine and alcohol groups. The initial reaction is the formation of an imine (also known as a Schiff base), which occurs through the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnih.gov This reaction is typically reversible and catalyzed by acid. libretexts.org

Due to the presence of the hydroxyl group at the adjacent carbon (a 1,2-amino alcohol structure), the initially formed imine can undergo a subsequent intramolecular cyclization. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic imine carbon. This process results in the formation of a stable, five-membered heterocyclic ring known as an oxazolidine (B1195125). mdpi.comnih.gov The formation of either the imine or the oxazolidine can be influenced by reaction conditions, with the oxazolidine often being the thermodynamically favored product in the case of 1,2-amino alcohols. nih.govscirp.org

Table 2: Imine and Oxazolidine Formation Pathway

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Imine Formation | This compound + Aldehyde (R-CHO) | Imine (Schiff Base) | The primary amine condenses with the aldehyde, eliminating water. nih.gov |

The amino group, with its available lone pair of electrons, functions as a potent nucleophile in substitution reactions. smolecule.com It can attack electron-deficient (electrophilic) carbon centers, leading to the formation of a new carbon-nitrogen bond. A common example is the reaction with an alkyl halide in an SN2-type mechanism, where the amine displaces the halide leaving group. nih.gov This reactivity is fundamental to the synthesis of more complex molecules where the nitrogen atom serves as a key building block. nih.gov

Table 3: Nucleophilic Substitution with the Amino Group

| Reactant | Electrophile Example | Reaction Type | Product |

|---|

Alcohol Functional Group Reactivity in this compound

The secondary hydroxyl group in this compound exhibits typical alcohol reactivity, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their more reactive derivatives (such as acyl chlorides and acid anhydrides) to form esters. libretexts.org This reaction is often catalyzed by a strong acid when a carboxylic acid is used. The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification: The formation of an ether from the alcohol group can be achieved through various methods, most notably the Williamson ether synthesis. This process involves first deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide to form the ether.

A significant derivatization involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This is achieved by reacting the alcohol with tosyl chloride (Ts-Cl) or mesyl chloride (Ms-Cl) in the presence of a base like pyridine. This transformation is crucial because it converts the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group in nucleophilic substitution reactions. libretexts.org

Table 4: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Esterification | Acetic Anhydride | Ester |

| Etherification (via Alkoxide) | 1. Sodium Hydride (NaH) 2. Ethyl Iodide | Ether |

The alcohol in this compound is secondary, meaning the hydroxyl-bearing carbon is attached to two other carbon atoms. Secondary alcohols are readily oxidized to form ketones. youtube.com This is in contrast to tertiary alcohols, which are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. quora.com

Common oxidizing agents, such as chromic acid (formed from potassium dichromate and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), can be used to carry out this transformation. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached, resulting in the formation of a carbon-oxygen double bond. The oxidation of this compound yields the corresponding aminoketone, 2-amino-2-methylpentan-3-one.

Table 5: Oxidation of the Secondary Alcohol

| Starting Material | Oxidizing Agent | Product |

|---|

Dehydration Reactions of the Alcohol Moiety

The dehydration of the secondary alcohol group in this compound is a characteristic elimination reaction that results in the formation of alkenes. This process typically requires a dehydrating agent, such as concentrated sulfuric acid or heated alumina, to facilitate the removal of a water molecule. reddit.combrainly.com The hydroxyl group on carbon-3 is removed along with a hydrogen atom from an adjacent carbon (carbon-2 or carbon-4).

The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com

Based on this principle, two primary alkene products are anticipated from the dehydration of this compound:

Major Product: Elimination of a hydrogen from carbon-2 would yield 2-Amino-2-methyl-pent-3-ene.

Minor Product: Elimination of a hydrogen from carbon-4 would lead to the formation of 2-Amino-2-methyl-pent-2-ene, a less substituted alkene.

The presence of the amino group at the C2 position may introduce electronic and steric effects that could influence the reaction pathway and product distribution, although the fundamental mechanism follows that of secondary alcohol dehydration. brainly.comdoubtnut.com

| Reactant | Condition | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄), Heat | 2-Amino-2-methyl-pent-3-ene | 2-Amino-2-methyl-pent-2-ene |

Intermolecular and Intramolecular Hydrogen Bonding in this compound

As an amino alcohol, this compound is capable of forming both intramolecular and intermolecular hydrogen bonds, which significantly influence its physical and chemical properties. rsc.org

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) group and the amino (-NH₂) group allows for the formation of an internal hydrogen bond (OH···N). nih.gov This interaction results in a stable, five-membered ring-like conformation. The strength of this bond is a critical factor, and in many amino alcohols, strong intramolecular hydrogen bonding can lead to a higher population of such internally bonded species, even in concentrated solutions. rsc.org Theoretical studies on similar, smaller amino alcohols like 2-aminoethanol and 3-aminopropanol have shown that the stabilization gained from these intramolecular bonds is significant. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: The -OH and -NH₂ groups are also available to form hydrogen bonds with neighboring molecules of this compound or with solvent molecules. researchgate.net This intermolecular association can lead to the formation of dimers or larger aggregates. rsc.org There is a competitive equilibrium between intramolecular and intermolecular hydrogen bonding. The presence of a strong intramolecular bond tends to reduce the extent of intermolecular association, as the functional groups are already engaged. rsc.org

Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in studying hydrogen bonding. The O-H stretching frequency is particularly sensitive to its environment. A shift to a lower frequency (a red shift) in the O-H stretching band is indicative of hydrogen bond formation, with a larger shift suggesting a stronger bond. researchgate.net

| Compound (related amino alcohols) | Vibrational Mode | Observed Frequency (cm⁻¹) for Intramolecular H-Bond | Reference |

|---|---|---|---|

| 2-amino-ethanol | O-H Stretch (OH···N) | ~3528 | rsc.org |

| 2-amino-1-propanol | O-H Stretch (OH···N) | ~3516 | rsc.org |

| 2-amino-1-butanol | O-H Stretch (OH···N) | ~3510 | rsc.org |

This table presents data for structurally related primary amino alcohols to illustrate the typical range for O-H stretching frequencies involved in intramolecular hydrogen bonds.

Mechanistic Studies of Reactions Involving this compound as a Reactant or Intermediate

The reaction between amines and CO₂ can proceed through different pathways, primarily leading to the formation of either a carbamate (B1207046) or a bicarbonate. researchgate.net For unhindered primary amines, the reaction typically involves the formation of a zwitterionic intermediate, which is then deprotonated by another amine molecule to form a stable carbamate.

However, for sterically hindered amines like AMP, the bulky alkyl groups surrounding the nitrogen atom impede the formation of the carbamate. researchgate.net Quantum mechanical and molecular dynamics simulations on the AMP-CO₂ system in an aqueous solution have shown that the formation of bicarbonate is kinetically more favorable than the formation of carbamate. researchgate.net

The proposed mechanism suggests that the initial zwitterion, while still formed, is less stable due to steric hindrance. Instead of being deprotonated by a second AMP molecule to form a carbamate, it is more likely to be deprotonated by water, leading directly to the formation of bicarbonate. This mechanistic difference is a key characteristic of hindered amines and is likely to be applicable to this compound due to the steric bulk provided by the methyl and propyl groups attached to the amine-bearing carbon. researchgate.net

| Reactant System | Proposed Dominant Pathway | Key Intermediate | Primary Product | Reason for Pathway |

|---|---|---|---|---|

| Hindered Amine (e.g., AMP) + CO₂ | Bicarbonate Formation | Zwitterion | Bicarbonate | Steric hindrance around the nitrogen atom destabilizes the carbamate. researchgate.net |

| Unhindered Amine (e.g., MEA) + CO₂ | Carbamate Formation | Zwitterion | Carbamate | Less steric hindrance allows for stable carbamate formation. researchgate.net |

Applications of 2 Amino 2 Methyl Pentan 3 Ol in Catalysis and Asymmetric Synthesis

2-Amino-2-methyl-pentan-3-OL as a Chiral Ligand in Transition Metal Catalysis

No specific ligands derived from this compound for transition metal catalysis have been reported in the reviewed literature.

Enantioselective Hydrogenation Catalyzed by this compound-Derived Ligands

There are no available studies on the use of ligands derived from this compound in enantioselective hydrogenation.

Asymmetric C-C Bond Formation Catalyzed by this compound Ligands

Research on the application of this compound-based ligands in asymmetric C-C bond formation is not present in the available literature.

Other Enantioselective Transformations Mediated by this compound Complexes

No other enantioselective transformations catalyzed by metal complexes of this compound have been documented.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

The use of this compound as a chiral auxiliary in stoichiometric reactions is not described in the scientific literature.

Role of this compound as a Building Block for Complex Molecules

There are no specific examples in the literature of this compound being used as a structural building block in the synthesis of more complex molecules.

Derivatization of this compound for Specific Catalytic Applications

Specific methods for the derivatization of this compound to create targeted catalysts are not reported.

Theoretical and Computational Studies on 2 Amino 2 Methyl Pentan 3 Ol

Conformational Analysis of 2-Amino-2-methyl-pentan-3-OL Using Quantum Chemical Methods

Quantum chemical methods are instrumental in exploring the conformational landscape of this compound. By employing these techniques, researchers can identify the most stable conformations, which are the low-energy arrangements of the molecule's atoms. This analysis is vital as the conformation of a molecule dictates its physical and chemical properties.

For molecules like this compound, which possess rotatable bonds, a multitude of conformations are possible. Computational software, utilizing quantum mechanics principles, can calculate the potential energy of each conformation, thereby identifying the most energetically favorable ones. These stable conformations are crucial in determining how the molecule interacts with its environment and other molecules.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound, which includes the arrangement of electrons in molecular orbitals, is fundamental to its reactivity and bonding characteristics. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities.

The presence of both an amino (-NH2) and a hydroxyl (-OH) group significantly influences the electronic distribution within the molecule. These functional groups, with their lone pairs of electrons, can participate in hydrogen bonding and other intermolecular interactions, which are critical for the molecule's behavior in various chemical systems.

Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling allows for the investigation of reaction pathways involving this compound. This includes identifying the transition states, which are the energy maxima along the reaction coordinate. Understanding the energy barriers associated with these transition states is key to predicting reaction rates and mechanisms.

For instance, the oxidation of the hydroxyl group or reactions involving the amino group can be modeled to understand the step-by-step process of the chemical transformation. These models can provide valuable information on the feasibility and kinetics of various reactions.

Prediction of Spectroscopic Properties of this compound via Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate various types of spectra, including:

Infrared (IR) spectra: To identify vibrational modes corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) spectra: To predict the chemical shifts of protons and carbons, aiding in structure elucidation.

These predicted spectra can be compared with experimental data to confirm the molecule's structure and provide a deeper understanding of its spectroscopic signatures.

Solvation Effects and Intermolecular Interactions of this compound

The behavior of this compound in a solution is significantly influenced by solvation effects and intermolecular interactions. The amino and hydroxyl groups are capable of forming hydrogen bonds with solvent molecules, which can affect the molecule's conformation and reactivity.

Computational models can simulate the solvent environment and predict how these interactions influence the molecule's properties. Understanding these effects is crucial for applications where the molecule is used in a solution, as the solvent can play a significant role in the chemical processes.

Synthesis and Investigation of Derivatives and Analogues of 2 Amino 2 Methyl Pentan 3 Ol

Structural Modifications at the Amino Group of 2-Amino-2-methyl-pentan-3-OL

The primary amino group in this compound is a key site for structural derivatization, primarily through N-acylation and N-alkylation reactions. These modifications introduce new functional groups that can significantly alter the molecule's properties.

N-Acylation:

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. A general method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride of the carboxylic acid, which then reacts with the amino alcohol. google.comwipo.int For instance, reacting this compound with an organic acid in the presence of an alkyl sulfonyl chloride and an organic base can yield the corresponding N-acyl derivative. google.com

The introduction of an acyl group can modulate the electronic properties and steric hindrance around the nitrogen atom. For example, acylation with different fatty acids can lead to a series of N-acyl derivatives with varying lipophilicity.

N-Alkylation:

N-alkylation introduces alkyl groups onto the nitrogen atom. A common method for the N-alkylation of amino alcohols is reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent. Another approach is the direct N-alkylation of unprotected amino acids with alcohols, which has been shown to be a highly selective method that produces water as the only byproduct. nih.govresearchgate.net This method can be used to introduce a variety of alkyl groups, from simple methyl groups to longer, more complex chains. researchgate.net For example, the reaction of this compound with an alcohol in the presence of a suitable catalyst can yield the corresponding N-alkylated product. nih.gov The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants.

| Modification Type | Reagents and Conditions | Product Type | Potential Impact on Properties |

| N-Acylation | Acyl chloride/anhydride, base | N-acyl-2-amino-2-methyl-pentan-3-ol | Increased lipophilicity, altered hydrogen bonding capability |

| N-Alkylation | Alcohol, catalyst | N-alkyl-2-amino-2-methyl-pentan-3-ol | Increased basicity, modified steric environment |

Structural Modifications at the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound offers another site for structural modification, primarily through esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. The synthesis of isoamyl fatty acid esters, for example, has been achieved through enzymatic catalysis using cutinase, which can perform esterification in a non-aqueous environment. jmb.or.kr This method could be applied to this compound to produce a range of esters with varying chain lengths. Another common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Etherification:

Etherification involves the formation of an ether linkage at the hydroxyl group. The Williamson ether synthesis is a classic method for preparing ethers, where an alkoxide reacts with a primary alkyl halide. doubtnut.com To apply this to this compound, the hydroxyl group would first be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an alkyl halide. For example, the synthesis of 2-ethoxy-3-methylpentane can be achieved through this method. doubtnut.com Additionally, silylation of the hydroxyl group can be performed to introduce a bulky protective group, as demonstrated by the synthesis of 2-methyl-2-(trimethylsiloxy)pentan-3-one. orgsyn.org

| Modification Type | Reagents and Conditions | Product Type | Potential Impact on Properties |

| Esterification | Carboxylic acid, acid catalyst or enzyme | 2-Acyloxy-2-methyl-pentan-3-amine | Increased steric bulk, modified polarity |

| Etherification | Alkyl halide, strong base (Williamson synthesis) | 2-Alkoxy-2-methyl-pentan-3-amine | Altered solubility, reduced hydrogen bonding capability |

Modifications of the Carbon Skeleton of this compound (e.g., branched chain variations)

Modifying the carbon skeleton of this compound leads to the formation of its analogues. These modifications can involve changing the length of the carbon chain or introducing additional branching.

The synthesis of analogues with branched chains often starts from different precursors. For example, (S)-3-amino-2,4-dimethylpentan-2-ol, an analogue with an additional methyl group on the pentyl chain, has been synthesized. lookchem.com The synthesis of such analogues often involves multi-step procedures starting from readily available chiral precursors.

Another example is the synthesis of 3-Amino-4-methylhexan-1-ol, which has a longer carbon chain and a different substitution pattern. nih.gov The preparation of such compounds often involves stereoselective reactions to control the configuration of the chiral centers. The synthesis of various isomers of vicinal amino alcohols provides a route to a wide range of structurally diverse analogues. researchgate.net

| Analogue | Structural Difference from this compound | Synthetic Approach |

| (S)-3-Amino-2,4-dimethylpentan-2-ol | Additional methyl group at C4 | Multi-step synthesis from chiral precursors lookchem.com |

| 3-Amino-4-methylhexan-1-ol | Longer carbon chain (hexanol), different substituent positions | Stereoselective synthesis nih.gov |

| 3-Amino-4-ethyl-hexan-1-ol | Ethyl group at C4, longer carbon chain (hexanol) | Specific synthetic routes for this structure sigmaaldrich.comnih.gov |

Structure-Reactivity Relationships in Derivatives of this compound

The reactivity of the derivatives of this compound is intrinsically linked to the structural modifications made to the parent molecule.

Derivatives Modified at the Amino Group:

N-Acyl Derivatives: The introduction of an electron-withdrawing acyl group decreases the nucleophilicity and basicity of the nitrogen atom. This makes further reactions at the nitrogen, such as N-alkylation, more difficult. The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions.

N-Alkyl Derivatives: The introduction of electron-donating alkyl groups increases the basicity and nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. However, increasing the steric bulk of the alkyl groups can hinder the approach of reactants, thereby decreasing the reaction rate due to steric hindrance.

Derivatives Modified at the Hydroxyl Group:

O-Acyl (Ester) Derivatives: The ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to regenerate the alcohol and the carboxylic acid. The steric environment around the carbonyl group of the ester can influence the rate of hydrolysis.

O-Alkyl (Ether) Derivatives: Ethers are generally chemically inert and resistant to many reagents. The ether linkage is stable under most conditions but can be cleaved by strong acids like HBr or HI.

The presence of both amino and hydroxyl groups in the parent molecule and its derivatives can also lead to intramolecular reactions. For instance, under certain conditions, intramolecular cyclization could occur to form oxazolidine (B1195125) derivatives. The specific outcome of a reaction will depend on the nature of the substituents and the reaction conditions employed.

Emerging Research Directions and Future Perspectives for 2 Amino 2 Methyl Pentan 3 Ol

Exploration of Novel Synthetic Routes to Enantiopure 2-Amino-2-methyl-pentan-3-OL

The biological and chemical applications of chiral molecules are often dependent on their stereochemical purity. Consequently, the development of efficient and stereoselective synthetic routes to obtain single enantiomers of this compound is a primary research objective. Current strategies for synthesizing vicinal amino alcohols can be adapted and optimized for this specific target. researchgate.net Key areas of exploration include asymmetric synthesis, which can provide direct access to the desired stereoisomers.

Future research will likely focus on several promising methodologies:

Asymmetric Aminohydroxylation: This powerful method allows for the direct conversion of alkenes into enantiopure amino alcohols. The application of Sharpless asymmetric aminohydroxylation conditions to a suitable precursor, such as 2-methyl-2-pentene, could provide a direct route to one of the diastereomers of the target compound.

Chiral Aziridine (B145994) Ring-Opening: Synthesizing an enantiomerically enriched aziridine precursor, followed by a highly regioselective ring-opening reaction, is another viable strategy. nih.gov This approach offers modularity, allowing for the introduction of various functionalities.

Nucleophilic Addition to Chiral Precursors: The use of chiral α-amino aldehydes or ketones as starting materials for nucleophilic trifluoromethylation has been demonstrated as a powerful tool for creating complex amino alcohols. nih.gov A similar strategy involving the addition of an ethyl nucleophile (e.g., an organometallic reagent like ethylmagnesium bromide or ethyllithium) to a chiral N-protected 2-amino-2-methyl-3-oxobutanal derivative could be explored.

Resolution Techniques: In addition to asymmetric synthesis, the resolution of a racemic mixture of this compound through classical methods (e.g., diastereomeric salt formation with a chiral acid) or kinetic resolution remains a practical approach for obtaining enantiopure material.

| Synthetic Strategy | Potential Precursor | Key Transformation | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Asymmetric Aminohydroxylation | 2-methylpent-2-ene | Direct C=C functionalization | High atom economy, directness | Control of regioselectivity and diastereoselectivity |

| Chiral Aziridine Ring-Opening | Enantiopure 2-ethyl-3,3-dimethylaziridine | Nucleophilic attack by a hydroxide (B78521) equivalent | High stereospecificity, modular | Synthesis of the chiral aziridine precursor |

| Chiral Pool Synthesis | Derivatives of natural amino acids (e.g., Alanine) | Multi-step functional group interconversion | Access to high enantiopurity | Longer synthetic sequence, potential for racemization |

| Kinetic Resolution | Racemic this compound | Enzyme-catalyzed acylation | Access to both enantiomers | Maximum 50% yield for one enantiomer, requires efficient separation |

Development of New Catalytic Systems Incorporating this compound

The vicinal amino alcohol moiety is a "privileged scaffold" for the design of chiral ligands in asymmetric catalysis. researchgate.net The specific structure of this compound, with its well-defined stereocenters, makes it an excellent candidate for development into a new class of ligands for metal-catalyzed reactions.

Future research in this area could involve:

Coordination Chemistry: Synthesizing coordination complexes of this compound with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Palladium, Copper). The amino and hydroxyl groups can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

Asymmetric Transfer Hydrogenation: Developing ruthenium or rhodium complexes incorporating this compound as a chiral ligand for the asymmetric transfer hydrogenation of ketones and imines. This is a fundamental transformation in the synthesis of chiral alcohols and amines.

Carbon-Carbon Bond Formation: Exploring the use of its complexes in enantioselective C-C bond-forming reactions, such as aldol (B89426) additions, Michael additions, or allylic alkylations. The steric environment created by the methyl and ethyl groups could impart unique selectivity profiles.

Heterogeneous Catalysis: Immobilizing the amino alcohol or its metal complexes onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). nih.govresearchgate.net This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

| Catalytic Reaction | Typical Metal Center | Role of the Amino Alcohol Ligand | Potential Substrates |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru, Rh, Ir | Creates a chiral environment to control facial selectivity | Prochiral ketones, imines |

| Asymmetric Aldol Reaction | Ti, Zn, Cu | Controls stereochemistry of C-C bond formation | Aldehydes, enolates |

| Enantioselective Epoxidation | V, Ti | Directs stereoselective oxygen transfer | Allylic alcohols |

| Asymmetric Michael Addition | Ni, Cu, Rh | Governs the stereochemical outcome of conjugate addition | α,β-Unsaturated carbonyls, nucleophiles |

Advanced Materials Science Applications Utilizing this compound Derivatives

The functional groups within this compound make it a versatile building block for the synthesis of novel materials with tailored properties. By chemically modifying the amino or hydroxyl groups, a wide range of derivatives can be accessed for applications in materials science.

Emerging research could target:

Polymer Chemistry: Using the amino alcohol as a monomer or chain terminator in the synthesis of specialty polymers. For example, it could be incorporated into polyurethanes, polyamides, or polyesters to introduce chirality and modify properties such as thermal stability, solubility, and mechanical strength.

Corrosion Inhibitors: Amino acids and their derivatives have shown significant promise as environmentally friendly corrosion inhibitors for metals and alloys. Derivatives of this compound, particularly those with increased hydrophobicity or additional coordinating sites, could be synthesized and evaluated for their ability to form protective films on metal surfaces.

Self-Assembled Monolayers (SAMs): By attaching a long alkyl chain to the amino group and a suitable anchoring group, derivatives could be designed to form chiral SAMs on surfaces like gold or silicon oxide. Such surfaces could have applications in chiral separations, sensing, or asymmetric catalysis.

Liquid Crystals: The rigid and chiral nature of certain derivatives of this amino alcohol could be exploited in the design of novel chiral dopants for liquid crystal displays, potentially influencing properties like switching times and contrast ratios.

Integration of this compound into Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, scalability, and process control. rsc.orgresearchgate.net

Future work should focus on:

Continuous Synthesis: Developing flow-based synthetic routes to this compound itself. This could involve, for example, the continuous hydrogenation of a precursor or a multi-step sequence in coupled microreactors. researchgate.net

Use as a Catalyst in Flow: Employing immobilized catalysts derived from this compound in packed-bed flow reactors. This would enable the continuous production of chiral products with minimal catalyst leaching and easy product isolation.

Green Solvents: Investigating the use of more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), in both the synthesis and application of the amino alcohol and its derivatives. nih.gov This aligns with the broader push to reduce the environmental footprint of chemical processes.

Process Intensification: Utilizing flow chemistry to intensify processes that use this compound, achieving higher yields and selectivities in shorter reaction times compared to batch processing.

Untapped Potential of this compound in Niche Chemical Transformations

Beyond its more obvious roles as a ligand or material precursor, the unique structure of this compound opens the door to several niche applications in organic synthesis.

Untapped areas with significant potential include:

Chiral Auxiliaries: Attaching the amino alcohol to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary can be cleaved and recovered. Its steric bulk may offer unique selectivities compared to more common auxiliaries.

Organocatalysis: The amino group, after suitable derivatization, could function as a key component in an organocatalyst, for example, in promoting asymmetric Mannich or aldol reactions through enamine or iminium ion intermediates.

Precursor to Novel Heterocycles: The 1,2-amino alcohol functionality is a common starting point for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, such as oxazolines or morpholines. The specific substitution pattern of this compound could lead to novel heterocyclic structures with interesting biological or chemical properties.

Resolving Agent: The enantiopure forms of the amino alcohol can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts that can be separated by crystallization.

As research continues to push the boundaries of chemical synthesis and material design, molecules like this compound offer a platform for innovation. The exploration of its stereoselective synthesis, its application in catalysis and materials, and its integration into sustainable technologies will undoubtedly unlock new and valuable chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-2-methyl-pentan-3-OL in laboratory settings?

- Methodology :

- Grignard Reaction : React a ketone intermediate (e.g., 3-methylpentan-3-one) with an organomagnesium reagent (Grignard) followed by amination. This approach is effective for introducing the amino group while retaining stereochemical control .

- Nitroalkene Intermediate : Use nitromethane and an aldehyde (e.g., 3-methylpentanal) under basic conditions to form a nitroalkene, which is subsequently reduced to the amino alcohol via catalytic hydrogenation (e.g., H₂/Pd-C) .

- Key Considerations : Solvent choice (e.g., THF for Grignard reactions) and temperature control (25–40°C) are critical to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Personal protective equipment (PPE) including gloves and goggles is mandatory due to potential irritancy .

- Storage : Store at 2–8°C in airtight, amber glass containers to mitigate photodegradation and hygroscopicity. Solubility in polar solvents (e.g., ethanol) allows preparation of stock solutions for long-term stability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the presence of the amino group (δ 1.5–2.5 ppm for NH₂) and tertiary alcohol (δ 70–75 ppm for C-OH) .

- Mass Spectrometry : High-resolution MS (HRMS) provides precise molecular weight confirmation (theoretical M.W. ≈ 131.2 g/mol) .

Advanced Research Questions

Q. How does stereochemistry at the amino and hydroxyl groups influence the biological activity of this compound?

- Stereochemical Impact : Enantiomers may exhibit divergent interactions with chiral biomolecules (e.g., enzymes). For example, (2R,3R) configurations show higher binding affinity to certain receptors compared to (2S,3S) due to spatial compatibility .

- Experimental Design : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. Test activity in in vitro assays (e.g., enzyme inhibition) to correlate structure-function relationships .

Q. What analytical strategies resolve contradictions in reported pharmacokinetic data for this compound analogs?

- Comparative Studies : Perform head-to-head assays with structurally similar compounds (e.g., 1-Amino-3-methylpentan-3-ol) to identify substituent effects on solubility and bioavailability.

- Data Reconciliation : Use multivariate analysis to account for variables like assay conditions (pH, temperature) and purity thresholds. For instance, discrepancies in logP values may arise from impurities in older synthetic batches .

Q. How can researchers optimize oxidation reactions of this compound to selectively produce ketone derivatives?

- Oxidizing Agents :

| Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 30°C | Ketone (C=O) formation at tertiary carbon |

| CrO₃ | Dichloromethane, reflux | Aldehyde intermediates (requires quenching) |

- Selectivity Tips : Protect the amino group with a Boc (tert-butyloxycarbonyl) group before oxidation to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.